Propan-2-yl 3-bromo-5-isopropylbenzoate
Overview
Description
Propan-2-yl 3-bromo-5-isopropylbenzoate is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by the presence of a bromine atom and isopropyl groups attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-5-isopropylbenzoate typically involves the esterification of 3-bromo-5-isopropylbenzoic acid with isopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-5-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
Propan-2-yl 3-bromo-5-isopropylbenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-5-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-chloro-5-isopropylbenzoate
- Propan-2-yl 3-fluoro-5-isopropylbenzoate
- Propan-2-yl 3-iodo-5-isopropylbenzoate
Uniqueness
Propan-2-yl 3-bromo-5-isopropylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the isopropyl groups enhance the compound’s lipophilicity, influencing its solubility and interaction with biological membranes .
Properties
IUPAC Name |
propan-2-yl 3-bromo-5-propan-2-ylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHVIFBVMUWGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182243 | |
Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-29-3 | |
Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.